Nitinol

説明

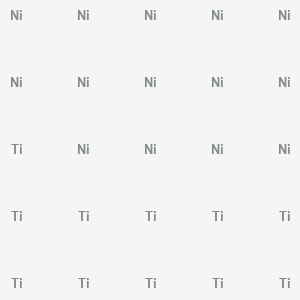

Structure

2D Structure

特性

IUPAC Name |

nickel;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/14Ni.11Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZNVUGXRDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni14Ti11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52013-44-2 | |

| Record name | Nitinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, compound with Titanium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles of Nitinol Functional Behavior

Thermoelastic Martensitic Transformation Mechanisms

The functional behavior of Nitinol is intrinsically linked to its ability to undergo a thermoelastic martensitic transformation. This transformation is characterized by a change in the crystal structure of the material in response to thermal or mechanical stimuli. ijmmt.ro

Austenite (B1171964) (B2) to Martensite (B1171850) (B19') Transformation

At high temperatures, this compound exists in a stable cubic crystal structure known as austenite, or the B2 phase. spacematdb.comresearchgate.net Upon cooling below a critical temperature, the austenite phase transforms into a monoclinic crystal structure called martensite, designated as B19'. illinois.edunih.gov This transformation is diffusionless, meaning it occurs through a cooperative shearing of atomic planes rather than atomic migration. youtube.com The martensitic phase is characterized by a twinned microstructure, where different regions of the crystal are oriented in a specific, mirror-image relationship to one another. spacematdb.com This twinning allows the material to accommodate significant strain without permanent deformation. mdpi.com

The transformation from austenite to martensite is defined by two characteristic temperatures: the martensite start temperature (Ms), at which the transformation begins, and the martensite finish temperature (Mf), at which the material is fully martensitic. samaterials.comyoutube.com Conversely, when the martensitic this compound is heated, it reverts to the austenite phase. This reverse transformation is characterized by the austenite start temperature (As) and the austenite finish temperature (Af). samaterials.com

| Transformation Temperature | Description |

|---|---|

| Martensite Start (Ms) | Temperature at which the transformation from austenite to martensite begins upon cooling. samaterials.com |

| Martensite Finish (Mf) | Temperature at which the transformation to martensite is complete upon cooling. samaterials.com |

| Austenite Start (As) | Temperature at which the transformation from martensite to austenite begins upon heating. samaterials.com |

| Austenite Finish (Af) | Temperature at which the transformation to austenite is complete upon heating. samaterials.com |

Intermediate R-Phase (B2 → R → B19') Transformation Crystallography

In some this compound alloys, particularly those with specific compositions or thermomechanical histories, the transformation from austenite to martensite can occur in two steps, involving an intermediate rhombohedral phase known as the R-phase. ijmmt.roresearchgate.net This two-stage transformation follows the sequence B2 → R → B19' upon cooling and B19' → R → B2 upon heating. icm.edu.pl The R-phase transformation is also a martensitic transformation, but it involves a smaller lattice distortion compared to the B2 to B19' transformation. youtube.com

Thermodynamic Driving Forces and Kinetics of Phase Transitions

The phase transformations in this compound are governed by thermodynamics, with the stable phase at any given temperature and stress being the one with the lowest Gibbs free energy. confluentmedical.com The transformation from austenite to martensite is driven by a decrease in temperature, which makes the martensite phase thermodynamically more stable. The reverse transformation is driven by an increase in temperature, favoring the austenite phase.

The kinetics of the martensitic transformation, which describes the rate at which the transformation proceeds, are influenced by several factors, including the cooling/heating rate and the presence of microstructural features such as precipitates and dislocations. mdpi.comresearchgate.net The transformation does not occur instantaneously but over a range of temperatures, as reflected by the start and finish temperatures (Ms, Mf, As, Af). samaterials.com This temperature range is associated with the energy required to nucleate and grow the new phase within the parent phase. The transformation exhibits thermal hysteresis, meaning the temperatures for the forward and reverse transformations are not the same. tainstruments.com This hysteresis is a result of the energy dissipated during the transformation, primarily due to the creation and movement of interfaces between the austenite and martensite phases. kelloggsresearchlabs.com

Phenomenological Theories of Martensitic Crystallography (e.g., Wechsler-Lieberman-Read, Bowles-Mackenzie)

The crystallographic features of the martensitic transformation in this compound, such as the orientation relationship between the parent and product phases and the habit plane (the interface between the two phases), can be described by phenomenological theories. The Wechsler-Lieberman-Read (WLR) and Bowles-Mackenzie (BM) theories are two prominent examples. mdpi.com

These theories are based on the concept that the macroscopic shape change observed during the transformation is an invariant plane strain. This is achieved by a combination of a lattice deformation, which transforms the crystal structure of the parent phase to that of the product phase, and a lattice invariant shear, which is typically accomplished by twinning or slip within the martensite. illinois.edu The theories mathematically predict the crystallographic features of the transformation by ensuring that the interface between the austenite and martensite remains undistorted and unrotated. mdpi.com The WLR theory, in particular, has been successfully applied to describe the B2 to B19' transformation in this compound. illinois.edu

Shape Memory Effect (SME)

The shape memory effect is a phenomenon wherein a material that has been deformed in its low-temperature martensitic state will recover its original, pre-deformed shape upon heating to its high-temperature austenitic state. edgerem.comspacematdb.com

Mechanisms of Thermally Induced Shape Recovery

The mechanism of the shape memory effect is a direct consequence of the reversible thermoelastic martensitic transformation. hzthis compound.com The process can be described in the following steps:

Deformation in the Martensitic State: In the martensitic phase, the twinned crystal structure can be easily reoriented under an applied stress. This process, known as detwinning, allows the material to accommodate large strains without breaking atomic bonds. mdpi.com When the stress is removed, the material retains its deformed shape.

Heating and Reverse Transformation: Upon heating the deformed martensitic this compound above the austenite start temperature (As), the reverse transformation to the austenite phase begins. hzthis compound.com

Shape Recovery: As the material transforms back to the parent austenite phase, it follows a specific crystallographic path that leads to the recovery of the original, undeformed shape. This shape recovery is complete when the material is heated above the austenite finish temperature (Af). hzthis compound.com The austenite phase has only one possible crystallographic orientation, so the material is forced to return to its initial configuration. youtube.com

The force generated during this shape recovery can be significant, enabling this compound to be used as an actuator. hzthis compound.com

One-Way and Two-Way Shape Memory Effects: Mechanisms and Training

The Shape Memory Effect (SME) allows this compound to be deformed at a low temperature and then recover its original, "memorized" shape upon heating. medicaldesignbriefs.comwikipedia.org This effect can manifest as either a one-way or a two-way phenomenon.

One-Way Shape Memory Effect (OWSME): The one-way SME is an intrinsic property of this compound. The process begins with the material in its martensitic phase (below the martensite finish temperature, Mf). In this state, the martensite is composed of numerous self-accommodating, twinned variants. lbl.gov When an external force is applied, the material deforms through a process of detwinning, where energetically favorable martensite variants grow at the expense of others. uni-muenchen.de This creates a single, detwinned martensite variant. Upon removal of the stress, the deformed shape is retained. When the material is heated above its austenite finish temperature (Af), it transforms back to the parent austenite phase, and in doing so, recovers its original, pre-deformed shape. medicaldesignbriefs.comaccupathmed.com However, upon cooling back to the martensite phase, it does not spontaneously return to the deformed shape; it only "remembers" its high-temperature shape. hzthis compound.com

Two-Way Shape Memory Effect (TWSME): The two-way SME is not an intrinsic property and must be induced through specific thermomechanical "training" procedures. arpnjournals.com A trained this compound component can remember two distinct shapes: one at low temperatures (martensite) and another at high temperatures (austenite). hzthis compound.comkelloggsresearchlabs.com This allows the material to spontaneously change between these two shapes upon heating and cooling without any external force. kelloggsresearchlabs.com

Training for TWSME involves introducing internal microscopic stresses and dislocation arrays that create preferential crystallographic paths for the martensitic transformation. arpnjournals.comresearchgate.net Common training methods include:

Shape Memory Training: This involves repeated cycles of deforming the alloy in its martensite phase and then heating it to recover the shape. arpnjournals.com

Stress-Induced Martensite (Pseudoelastic) Training: The material is cyclically loaded and unloaded above its austenite start temperature (As) to induce and revert the martensitic transformation. researchgate.net

Thermal Cycling Under Constant Stress: The material is repeatedly heated and cooled through its transformation temperatures while a constant stress is applied. arpnjournals.com

Constrained Aging/Cycling: The wire is held in a deformed state and subjected to specific heat treatment cycles to generate internal stresses that facilitate the two-way effect. hzthis compound.com

The stability and magnitude of the TWSME are dependent on factors such as the number of training cycles, with stable recovery rates often achieved after a significant number of repetitions (e.g., 50 cycles). arpnjournals.com

| Feature | One-Way Shape Memory Effect (OWSME) | Two-Way Shape Memory Effect (TWSME) |

| Nature | Intrinsic property of this compound. | Induced through thermomechanical training. arpnjournals.com |

| Shape Memory | Remembers only the high-temperature (austenite) shape. hzthis compound.com | Remembers both a high-temperature and a low-temperature shape. hzthis compound.com |

| Mechanism | Deformation of twinned martensite, followed by heating to revert to austenite. | Creation of internal stress fields that favor specific martensite variants upon cooling. researchgate.net |

| Activation | Shape recovery occurs upon heating. | Spontaneous shape change occurs upon both heating and cooling. kelloggsresearchlabs.com |

Influence of Microstructure on SME Characteristics

The functional properties of this compound are profoundly linked to its microstructure. researchgate.net Key microstructural features that influence the Shape Memory Effect include grain size, precipitates, and lattice defects like dislocations.

Grain Size: Controlling the grain size of the alloy can significantly influence its transformation characteristics and mechanical properties. hzthis compound.com Finer grain sizes can affect the transformation temperatures and the stress required to induce martensite.

Precipitates: Heat treatment of nickel-rich this compound can lead to the formation of precipitates, such as Ni₄Ti₃. tandfonline.com These precipitates are crucial for achieving optimal superelasticity and can be used to "fine-tune" the transformation temperatures. lbl.gov The size, distribution, and coherency of these precipitates can create internal stress fields that hinder dislocation movement and influence the stability of the austenite and martensite phases. tandfonline.comdtic.mil

Lattice Defects: Dislocations and residual stresses introduced during processing (like cold working) or training have a significant impact on the SME. dtic.mil These defects can stabilize certain martensite variants, which is the basis for the TWSME. However, a high density of defects can also suppress the transformation and reduce the efficiency of shape recovery. osti.govaps.org

Superelasticity (SE) / Pseudoelasticity

Superelasticity, also known as pseudoelasticity, is the ability of this compound to undergo large, seemingly plastic deformations (up to 8-10%) and then spontaneously return to its original shape upon the removal of the load. wikipedia.orglbl.govhzthis compound.com This phenomenon occurs when the material is deformed at a temperature above its austenite finish temperature (Af) but below the martensite deformation temperature (Md). lbl.govhzthis compound.com

Mechanisms of Stress-Induced Martensitic Transformation (SIMT)

The core mechanism of superelasticity is the Stress-Induced Martensitic Transformation (SIMT). accupathmed.com When a mechanical load is applied to this compound in its stable austenite phase, the material initially deforms elastically. Once the stress reaches a critical value, instead of deforming plastically via dislocation slip like conventional metals, the material begins to transform from the austenite phase to the martensite phase. hzthis compound.comasme.org This transformation is diffusionless, meaning it involves a cooperative shearing of atomic planes rather than atomic migration. hzthis compound.comyoutube.com The martensite that forms is oriented to the applied stress, and this phase change accommodates the strain at a nearly constant stress, creating a characteristic "plateau" on the stress-strain curve. escholarship.org

Upon unloading, the stress-induced martensite becomes unstable, and the material transforms back to the parent austenite phase, resulting in the complete recovery of the strain. accupathmed.com This reverse transformation also occurs along a stress plateau, but at a lower stress level than the forward transformation, a phenomenon known as hysteresis.

Role of SIMT in High Recoverable Strain

The ability of this compound to exhibit high recoverable strain is a direct result of the SIMT mechanism. lbl.gov Conventional metals accommodate strain through the stretching of atomic bonds (elasticity) and the movement of dislocations (plasticity). Elastic deformation is typically limited to less than 0.5% strain. In contrast, the crystallographic transformation from the B2 austenite structure to the B19' martensite structure in this compound can accommodate strains up to 10%, which are fully recoverable. lbl.gov This large, reversible strain capacity allows this compound to behave like a "super spring," with an elastic range 10 to 30 times greater than that of normal spring materials. wikipedia.org

| Property | Conventional Metals | Superelastic this compound |

| Primary Deformation Mechanism | Elastic deformation, Dislocation slip (plasticity) | Stress-Induced Martensitic Transformation (SIMT) accupathmed.com |

| Typical Elastic Strain Limit | < 0.5% | Up to 8% or more (fully recoverable) hzthis compound.com |

| Stress-Strain Behavior | Linear elastic region followed by plastic yielding. | Loading plateau (A→M), Unloading plateau (M→A). escholarship.org |

| Strain Recovery | Only elastic strain is recovered upon unloading. | Nearly all strain is recovered upon unloading. accupathmed.com |

Transformation Hysteresis and its Determinants

A key feature of this compound's functional behavior is hysteresis, which represents a lag between the forward and reverse phase transformations. kelloggsresearchlabs.comkelloggsresearchlabs.com

Thermal Hysteresis: In the shape memory effect, this is the difference between the transformation temperatures upon heating and cooling. It is typically defined as the difference between the temperature for 50% austenite formation (Ap) and the temperature for 50% martensite formation (Mp). medicaldevicecomponents.com

Mechanical Hysteresis: In superelasticity, this is the difference between the stress on the upper plateau (during loading) and the lower plateau (during unloading) at a constant temperature. kelloggsresearchlabs.com

The area within the hysteresis loop represents the energy that is dissipated as heat during one transformation cycle. hzthis compound.com This property makes this compound an excellent material for damping applications.

Several factors determine the width of the hysteresis loop:

Chemical Composition: This is a primary determinant. For instance, adding copper (Cu) as a ternary element in place of some nickel can substantially reduce the hysteresis to around 10-15°C. Conversely, adding elements like Niobium (Nb) can expand the hysteresis to over 100°C. medicaldevicecomponents.com

Microstructure: The presence of precipitates and dislocations creates internal friction that opposes the movement of the austenite-martensite interfaces. Overcoming this friction requires additional energy, which contributes to widening the hysteresis.

Cold Working and Heat Treatment: These processing steps influence the dislocation density and precipitate formation, and thus have a measurable effect on the transformation hysteresis. medicaldevicecomponents.com

The width of the hysteresis is critical for applications. A narrow hysteresis is desirable for applications requiring rapid actuation and efficient energy conversion, while a wide hysteresis is beneficial for applications like couplings or where the material needs to remain in a given state over a broad temperature range. kelloggsresearchlabs.com

| Factor | Effect on Hysteresis |

| Alloying with Copper (Cu) | Narrows the hysteresis loop. medicaldevicecomponents.com |

| Alloying with Niobium (Nb) | Widens the hysteresis loop. medicaldevicecomponents.com |

| Precipitates & Dislocations | Increases internal friction, widening the hysteresis. |

| Heat Treatment | Can be tailored to modify precipitate structure and thus affect hysteresis. medicaldevicecomponents.com |

Thermal Hysteresis in Temperature-Induced Transformations

The phase transformation in this compound does not occur at a single, discrete temperature but rather over a range of temperatures, and it exhibits a distinct hysteresis between the heating and cooling cycles. This thermal hysteresis is a fundamental characteristic of the temperature-induced transformation and is crucial for the practical application of shape memory alloys.

The transformation is defined by four critical temperatures:

Ms (Martensite start): The temperature at which the transformation from austenite to martensite begins upon cooling. hzthis compound.comsamaterials.com

Mf (Martensite finish): The temperature at which the transformation to martensite is complete upon cooling. hzthis compound.comsamaterials.com

As (Austenite start): The temperature at which the transformation from martensite to austenite begins upon heating. hzthis compound.comsamaterials.com

Af (Austenite finish): The temperature at which the transformation to austenite is complete upon heating. hzthis compound.comsamaterials.com

Thermal hysteresis is the difference between the temperatures of the forward (austenite to martensite) and reverse (martensite to austenite) transformations. It is often quantified as the difference between the temperatures at which 50% of the material has transformed upon heating and cooling, which can be approximated by the difference between the peak temperatures on a Differential Scanning Calorimetry (DSC) curve (Ap and Mp). medicaldevicecomponents.com A wider hysteresis means a larger temperature gap must be overcome to reverse the transformation. For binary NiTi alloys, this hysteresis loop typically spans about 25 to 50°C. medicaldevicecomponents.com This characteristic is vital for the stability of shape memory devices, as it prevents unwanted cycling between phases due to minor temperature fluctuations. hzthis compound.comhzthis compound.com

| Transformation Temperature | Symbol | Typical Value (°C) | Description |

|---|---|---|---|

| Austenite Finish | Af | ~95 | Temperature at which the transformation to the austenite phase is complete upon heating. |

| Austenite Start | As | ~80 | Temperature at which the transformation to the austenite phase begins upon heating. |

| Martensite Start | Ms | ~60 | Temperature at which the transformation to the martensite phase begins upon cooling. |

| Martensite Finish | Mf | ~45 | Temperature at which the transformation to the martensite phase is complete upon cooling. |

| Thermal Hysteresis (Af - Ms) | ~35 | The temperature difference between the heating and cooling transformations. |

Mechanical Hysteresis in Stress-Induced Transformations

When this compound is deformed at a temperature above its Af temperature, it exhibits superelasticity (also known as pseudoelasticity). This behavior is characterized by the material's ability to undergo large, non-linear deformations and then recover its original shape upon the removal of the applied stress. This phenomenon is also a result of a phase transformation, in this case, a stress-induced transformation from austenite to martensite.

The stress-strain curve of a superelastic this compound wire displays a distinct hysteresis loop. doitpoms.ac.uk As stress is applied, the material initially deforms elastically in its austenitic phase. kelloggsresearchlabs.com Once a critical stress level is reached, the stress-induced transformation to martensite begins, which is characterized by a plateau in the stress-strain curve where large strains are accommodated with little to no increase in stress. kelloggsresearchlabs.com This is referred to as the "loading plateau" or "upper plateau." kelloggsresearchlabs.com

Upon unloading, the reverse transformation from martensite back to austenite occurs, but at a lower stress level, creating an "unloading plateau" or "lower plateau." kelloggsresearchlabs.com The difference between the loading and unloading plateau stresses results in a mechanical hysteresis loop. This hysteresis represents the energy dissipated during a loading-unloading cycle.

| Property | Typical Value | Description |

|---|---|---|

| Upper Plateau Stress (Loading) | ~400 - 600 MPa | The stress at which the forward transformation from austenite to martensite occurs during loading. |

| Lower Plateau Stress (Unloading) | ~150 - 300 MPa | The stress at which the reverse transformation from martensite to austenite occurs during unloading. |

| Recoverable Strain | up to 8% | The maximum strain that can be fully recovered upon unloading. |

| Stress Hysteresis | ~250 - 300 MPa | The difference between the upper and lower plateau stresses. |

Influence of Composition and Thermomechanical History on Hysteresis

The hysteresis of this compound, both thermal and mechanical, is highly sensitive to its chemical composition and thermomechanical history. These factors can be precisely controlled to tailor the material's properties for specific applications.

Composition: Subtle changes in the nickel-to-titanium ratio can significantly alter the transformation temperatures. medicaldevicecomponents.com Furthermore, the addition of ternary or even quaternary alloying elements can have a dramatic effect on the hysteresis.

Copper (Cu): Adding copper in place of some nickel is known to narrow the thermal hysteresis. medicaldevicecomponents.com For instance, a 10% copper content can reduce the hysteresis to as low as 11°C. kelloggsresearchlabs.com

Niobium (Nb) and Hafnium (Hf): Conversely, the addition of elements like niobium or hafnium can significantly widen the thermal hysteresis. medicaldevicecomponents.comkelloggsresearchlabs.com Niobium additions can expand the hysteresis to over 100°C. medicaldevicecomponents.com

| Alloy Composition | Typical Thermal Hysteresis (Af - Ms) |

|---|---|

| Binary NiTi | 25 - 50°C |

| NiTiCu | 10 - 15°C |

| NiTiNb | > 100°C |

Thermomechanical History: The processing history of this compound plays a critical role in its final functional properties. nasa.gov

Cold Working: Processes like drawing or rolling introduce dislocations and residual stresses into the material. These can affect the transformation temperatures and the shape of the hysteresis loops. dtic.mil

Heat Treatment (Annealing): Annealing is used to "set" the final shape in the austenite phase and to control the microstructure. The temperature and duration of the heat treatment can be varied to fine-tune the transformation temperatures and mechanical properties. kelloggsresearchlabs.com

Thermal Cycling: Repeatedly cycling the material through its transformation temperatures can lead to changes in its behavior, a process known as "training." illinois.edu This can stabilize the transformation and, in some cases, alter the hysteresis. mdpi.comresearchgate.net

The thermomechanical history can have a significant impact on the stress-strain behavior, including the critical stress required to induce the martensitic transformation. nasa.gov Therefore, a thorough understanding and control of the entire fabrication process are essential for producing this compound components with predictable and reliable performance. nasa.gov

Advanced Synthesis and Processing Methodologies

Melt Processing and Alloying Techniques

Melt processing is the primary route for producing Nitinol ingots from raw materials. Due to the high reactivity of titanium, these processes must be conducted in a vacuum or inert atmosphere to prevent contamination. kelloggsresearchlabs.commedicaldesignandoutsourcing.com

Two of the most common melt processing techniques for this compound are Vacuum Induction Melting (VIM) and Vacuum Arc Remelting (VAR). kelloggsresearchlabs.com

Vacuum Induction Melting (VIM) utilizes electromagnetic induction to melt nickel and titanium within a crucible in a vacuum. machinemfg.com This method offers excellent control over the process, as the induction frequencies can be used to stir the molten metal, ensuring a high degree of consistency and a homogeneous mixture throughout the ingot. kelloggsresearchlabs.comkelloggsresearchlabs.com However, a significant drawback of VIM is the potential for carbon contamination from the graphite (B72142) crucibles typically used, which can react with titanium to form titanium carbide (TiC) inclusions. researchgate.netresearchgate.net

Vacuum Arc Remelting (VAR) is a secondary melting process that refines the material to achieve a higher purity. wikipedia.org In this process, an ingot created by a primary melting process (like VIM) acts as a consumable electrode. wikipedia.org An electric arc is struck between this electrode and a water-cooled copper crucible, causing the electrode to melt and resolidify. researchgate.netmatec-conferences.org This method effectively minimizes crucible pollution and the infiltration of impurities. researchgate.netmatec-conferences.org While VAR is excellent for producing high-purity this compound, it can sometimes result in inhomogeneity as only a portion of the ingot is molten at any given time. kelloggsresearchlabs.comresearchgate.net

To leverage the benefits of both methods, a double-melting process that combines VIM and VAR is often employed. This approach uses VIM for the initial melt to achieve a uniform composition, followed by one or more VAR cycles to enhance purity. medicaldesignandoutsourcing.comqmul.ac.uk

Interactive Table: Comparison of VIM and VAR Processes for this compound Production

| Feature | Vacuum Induction Melting (VIM) | Vacuum Arc Remelting (VAR) |

| Heating Method | Electromagnetic Induction | Electric Arc |

| Crucible Material | Graphite or Calcia website-files.com | Water-cooled Copper matec-conferences.org |

| Homogeneity | High (due to stirring) kelloggsresearchlabs.com | Can be lower researchgate.net |

| Purity | Prone to carbon contamination researchgate.net | High purity kelloggsresearchlabs.com |

| Primary Use | Initial melting, alloying kelloggsresearchlabs.com | Secondary melting, purification wikipedia.org |

The precise control of this compound's composition is paramount, as even slight variations in the nickel-to-titanium ratio can significantly alter its transformation temperatures and mechanical properties. machinemfg.com Maintaining low levels of impurities such as carbon and oxygen is also critical, as these can form inclusions that negatively impact the material's performance and biocompatibility. machinemfg.comqmul.ac.uk

Compositional homogeneity is largely achieved during the VIM process through the electromagnetic stirring of the molten alloy. kelloggsresearchlabs.com To achieve even more precise control, an in-situ composition control process can be implemented where samples are taken from the molten metal and their transformation temperatures are quickly analyzed for immediate compositional adjustments. website-files.com

Impurity control is a key advantage of the VAR process. The use of a water-cooled copper crucible prevents contamination that can occur with ceramic or graphite crucibles. researchgate.netmatec-conferences.org The vacuum environment in both VIM and VAR processes is essential for removing dissolved gases like oxygen and nitrogen from the melt. kelloggsresearchlabs.comhzthis compound.com By keeping the melting temperature below 1450°C when using a graphite crucible in VIM, the carbon content can be controlled to between 200 and 500 ppm. website-files.com

Solid-State Processing Techniques

Following the initial melt processing, solid-state techniques are employed to further refine the microstructure and shape the this compound into its final form.

Powder metallurgy (PM) offers an alternative to melt processing for fabricating this compound components. machinemfg.com This approach involves blending fine powders of nickel and titanium, which are then compacted and sintered at high temperatures to form a solid part. machinemfg.com PM allows for precise control over the alloy's composition and can be used to create near-net-shape parts, reducing the need for extensive machining. sadrn.com

Both pre-alloyed and elemental powders can be used. website-files.com Compaction can be achieved through methods like hot or cold isostatic pressing. website-files.com The sintering process, which fuses the powder particles together, can be accomplished through conventional heating or more advanced techniques like microwave sintering . website-files.comresearchgate.net Microwave sintering utilizes microwave radiation to heat the material, which can lead to faster heating rates and potentially improved material properties. scielo.brscielo.br Research on microwave-sintered this compound composites has shown promising results in terms of achieving high ultimate tensile strength and hardness. researchgate.netscielo.br

Interactive Table: Properties of Microwave Sintered this compound Composite

| Property | Value |

| Ultimate Tensile Strength | 1020 MPa researchgate.netscielo.br |

| Elongation to Fracture | 16% researchgate.netscielo.br |

| Density | 7.51 g/cc researchgate.netscielo.br |

| Hardness | 310 HV researchgate.netscielo.br |

Thermomechanical treatments are crucial for imparting the desired shape memory or superelastic properties to this compound. hzthis compound.com These processes involve a combination of mechanical deformation (working) and heat treatment.

Cold working involves deforming the material at a temperature below its recrystallization point. For this compound, this is a challenging process because the alloy work-hardens very rapidly. website-files.com This necessitates multiple reduction steps with frequent intermediate annealing stages to relieve internal stresses and restore ductility. kelloggsresearchlabs.comhzthis compound.com The final amount of cold work is typically between 30% and 50% for wire and ribbon products. medicaldevicecomponents.com

Annealing is a heat treatment process that alters the microstructure of the material. For this compound, annealing is typically performed at temperatures between 600°C and 800°C. hzthis compound.commedicaldesignandoutsourcing.com The specific temperature and time affect the final properties. researchgate.net A final low-temperature heat treatment is applied after the last cold working step to set the shape and establish the final superelastic or shape memory properties. medicaldevicecomponents.com

Age hardening is another heat treatment process used, particularly for Ni-rich this compound alloys. website-files.com This involves heating the alloy to a solution treatment temperature (600°C-900°C) and then aging it at a lower temperature, typically around 400°C. website-files.com This process induces the precipitation of Ni-rich phases, which can enhance the shape memory effect and superelasticity. website-files.comhzthis compound.com

To produce commercially viable forms like wires and tubes, this compound ingots are subjected to extrusion and drawing processes.

Extrusion is often a hot working process where a heated this compound billet is forced through a die to create a rod or a thick-walled tube hollow. website-files.comaccupathmed.com This process helps to break down the initial cast structure and improve mechanical properties. website-files.com

Drawing is the process used to reduce the diameter of rods to create wires, or to reduce the diameter and wall thickness of tubes. medicaldesignandoutsourcing.comkelloggsresearchlabs.com This is typically a cold working process, where the material is pulled through a series of progressively smaller dies. hzthis compound.com Due to this compound's rapid work-hardening, intermediate annealing steps are required between drawing passes. medicaldesignandoutsourcing.com For tube drawing, a mandrel is placed inside the tube to maintain the inner diameter as the outer diameter is reduced. medicaldesignandoutsourcing.com Hot drawing processes have also been developed for tube production, where a this compound tube blank is assembled with a metal core and drawn at elevated temperatures. usq.edu.auresearchgate.net

Additive Manufacturing of this compound

Additive manufacturing (AM), or 3D printing, has emerged as a transformative approach for producing complex, near-net-shape this compound parts. mdpi.com This layer-by-layer fabrication process is especially advantageous for creating customized medical implants and complex actuators. mdpi.com However, the successful translation of this compound's functional properties in 3D-printed components is highly sensitive to the alloy's chemistry and processing parameters, as subtle changes can significantly alter the critical phase transformation temperatures. carpenteradditive.combonezonepub.com

Selective Laser Melting (SLM) and Electron Beam Melting (EBM) are the two predominant powder bed fusion AM techniques used for this compound. researchgate.net

Selective Laser Melting (SLM) , also known as Laser Powder Bed Fusion (L-PBF), utilizes a high-power laser to selectively fuse regions of a this compound powder bed. nih.gov This process is repeated layer-by-layer to build the final component. nih.gov A key advantage of SLM is its ability to create a high-quality local inert atmosphere, which is crucial for protecting the chemically reactive this compound powder from oxidation. mdpi.comnih.gov The optimization of SLM operating parameters, such as laser power, scanning speed, and hatch distance, is critical for fabricating high-density parts with the desired phase structure for shape memory capabilities. mdpi.comnih.gov

Electron Beam Melting (EBM) , or Electron Beam Powder Bed Fusion (PBF-EB), employs a high-energy electron beam to melt and fuse the this compound powder in a vacuum environment. diva-portal.org The high vacuum minimizes contamination, which is beneficial for reactive materials like this compound. diva-portal.org A distinguishing feature of EBM is the high preheating temperatures of the powder bed, which can exceed 800°C. researchgate.netsciepublish.com This elevated temperature minimizes residual stresses and suppresses crack formation, a common issue in processing crack-sensitive materials like NiTi. researchgate.netsciepublish.com3d-keramik.com However, EBM of this compound can be challenged by a phenomenon known as "smoking," where electrostatic repulsive forces can disrupt the powder bed; this can be mitigated by optimizing beam parameters. diva-portal.org

| Feature | Selective Laser Melting (SLM) | Electron Beam Melting (EBM) |

| Energy Source | High-power laser | High-energy electron beam |

| Processing Atmosphere | Inert gas (e.g., Argon) | High vacuum |

| Preheating Temperature | Lower (up to 600°C) researchgate.net | Higher (>800°C) researchgate.netsciepublish.com |

| Residual Stresses | Higher, may require stress-relief | Minimized due to high preheating diva-portal.org |

| Key Advantage | Better protection from atmospheric contamination mdpi.comnih.gov | Reduced cracking and residual stress diva-portal.org3d-keramik.com |

| Primary Challenge | Potential for higher residual stress | "Smoking" phenomenon diva-portal.org |

The extreme thermal gradients and rapid solidification rates inherent to AM processes like SLM and EBM lead to unique microstructural features in as-built this compound parts. The final microstructure is a complex interplay of process parameters and the material's thermal history.

During SLM, the rapid cooling can result in fine columnar grains growing epitaxially along the build direction. tudelft.nl The principal phase present in as-built samples is typically the high-temperature austenite (B1171964) (B2) phase. researchgate.net However, due to the high temperatures involved, a notable challenge is the evaporation of nickel from the melt pool. carpenteradditive.combonezonepub.comresearchgate.net This loss of nickel, a critical alloying element, can increase the phase transformation temperatures, as a 1% increase in Ni content can decrease the transformation temperature by approximately 100°C. carpenteradditive.combonezonepub.com The energy input and hatch distance are critical parameters; for instance, a critical hatch distance (e.g., 120 μm in one study) can lead to high dislocation density and a fine grain size, resulting in superior thermal cyclic stability. tudelft.nlresearchgate.net

In EBM, the high preheating temperature and slower cooling rates result in a microstructure with minimized residual stress. diva-portal.org The as-printed parts also primarily exhibit the B2 austenite phase, but often with the in-situ formation of secondary phases like Ni4Ti3 or Ti-rich Ti2Ni precipitates. researchgate.netsciepublish.com The energy input during EBM significantly influences Ni evaporation and, consequently, the amount of Ti2Ni precipitates, which in turn affects the mechanical properties. sciepublish.com

| Process Parameter | Influence on Microstructure and Phase Formation |

| Energy Input (Laser/Electron Beam) | Higher energy can increase Ni evaporation, altering transformation temperatures and promoting secondary phase formation (e.g., Ti2Ni). mdpi.comsciepublish.com |

| Scanning Speed | Affects solidification conditions and can lead to microstructural refinement. youtube.com |

| Hatch Distance | Influences thermal stress, grain growth, and dislocation density, with a critical value potentially optimizing cyclic stability. tudelft.nlresearchgate.net |

| Preheating Temperature (EBM) | High preheating reduces thermal gradients, minimizing residual stress and cracking, leading to a more stable B2 austenite phase. researchgate.netdiva-portal.org |

As-built this compound components from SLM or EBM often require post-processing heat treatments to homogenize the microstructure, relieve internal stresses, and tailor the functional properties. nih.govtudelft.nl These treatments typically involve solution annealing followed by an aging process. researchgate.net

Solution annealing, performed at high temperatures (e.g., 950°C), helps to dissolve metastable phases, reduce residual stresses, and create a more chemically homogenous microstructure. tudelft.nlresearchgate.net This is often followed by rapid cooling or quenching.

Aging is a subsequent, lower-temperature heat treatment (e.g., 350-500°C) that is crucial for precipitating fine, coherent Ni-rich phases, such as Ni4Ti3, within the NiTi matrix. researchgate.netnih.gov The size, distribution, and coherency of these precipitates are critical as they significantly influence the phase transformation temperatures and the shape memory or superelastic response. nih.gov For example, aging Ni-rich this compound can enhance its superelastic properties, which is essential for many medical devices. researchgate.net The precise control of aging temperature and time allows for the fine-tuning of the austenite finish (Af) temperature to a desired range, for instance, within the temperature range suitable for biomedical applications. researchgate.netresearchgate.net One study found that an optimized heat treatment of annealing at 950°C for 5.5 hours followed by aging at 350°C for 18 hours significantly improved the cyclic stability of L-PBF-fabricated this compound. tudelft.nl

| Heat Treatment | Temperature Range | Duration | Primary Effect on this compound |

| Solution Annealing | 600°C - 950°C researchgate.nethzthis compound.com | Minutes to Hours researchgate.nethzthis compound.com | Homogenizes microstructure, dissolves unwanted phases, reduces residual stress. researchgate.net |

| Aging | 350°C - 550°C researchgate.nethzthis compound.com | Minutes to Hours researchgate.netnih.gov | Induces precipitation of Ni-rich phases (e.g., Ni4Ti3), controls transformation temperatures, and optimizes superelasticity and shape memory effect. nih.gov |

Thin Film and Nanostructure Deposition

The fabrication of this compound as thin films and nanostructures opens avenues for applications in micro-electro-mechanical systems (MEMS) and low-profile medical devices. nih.gov Physical vapor deposition (PVD) techniques are predominantly used for this purpose.

Magnetron sputtering is a versatile PVD technique for depositing high-quality, uniform this compound thin films with excellent adhesion. patsnap.com The process involves bombarding a this compound target with ionized gas (typically Argon) in a vacuum, which ejects target atoms that then deposit onto a substrate. patsnap.com A key advantage is the precise control over the film's composition and thickness, which is crucial for preserving the functional properties of this compound. patsnap.com

DC (Direct Current) Magnetron Sputtering is suitable for conductive targets like this compound. It offers relatively high deposition rates.

RF (Radio Frequency) Magnetron Sputtering can be used for both conductive and insulating targets. For this compound, it provides stable plasma and good control over the deposition process. The properties of the resulting film, including residual stress and transformation temperatures, are highly dependent on sputtering parameters such as power, gas pressure, and substrate temperature. researchgate.net

Pulsed Laser Deposition (PLD) is another PVD technique where a high-power pulsed laser is used to ablate a this compound target inside a vacuum chamber. aqnmol.or.kr This creates a plasma plume of material that deposits onto a substrate, forming a thin film. aqnmol.or.krukm.my PLD is known for its ability to transfer the stoichiometry of the target material to the deposited film with high fidelity. ukm.my The technique can be used to create not only thin films but also various nanostructures by controlling the deposition parameters. researchgate.netbristoldynamics.com The properties of PLD-grown this compound films and nanostructures are influenced by factors such as laser fluence, background gas pressure, and substrate temperature. researchgate.net

Electron Beam Evaporation

Electron Beam Evaporation (EBE) is a physical vapor deposition (PVD) technique utilized for the synthesis of high-purity, uniform this compound (NiTi) thin films. The process is conducted in a high-vacuum environment, which minimizes the incorporation of impurities and the reaction of the highly reactive titanium with residual gases like oxygen and nitrogen. confer.czdiva-portal.org The fundamental principle of EBE involves the bombardment of a source material, typically a pre-alloyed this compound ingot, with a high-energy electron beam generated from a filament. confer.czresearchgate.net

The kinetic energy of the electrons is converted into thermal energy upon impact with the source material, causing it to heat up and evaporate or sublimate. This vapor then travels in a line-of-sight trajectory and condenses onto a substrate, forming a thin film. mdpi.com A key advantage of EBE in this compound deposition is the potential for precise control over deposition rates, which contributes to the uniformity of the film's chemical composition and thickness. researchgate.netpreprints.org This control is crucial because even minor variations in the nickel-to-titanium ratio can significantly alter the phase transformation temperatures and, consequently, the material's shape memory and superelastic properties. mdpi.comnih.gov

The high power of the electron beam can facilitate a shorter evaporation time, which, combined with the high vacuum conditions, helps to mitigate oxidation losses during the process. researchgate.net Research has indicated that EBE can be combined with techniques like the lift-off resist method to fabricate high-precision, patterned NiTi microstructures without the need for subsequent wet or dry etching processes. researchgate.netosti.gov

Influence of Deposition Parameters on Film Properties and Structure

The structural and functional properties of this compound thin films are critically dependent on the parameters used during and after the deposition process. Key parameters include the deposition rate, the temperature of the substrate during deposition, and post-deposition annealing treatments. researchgate.netresearchgate.net

As-deposited this compound films, particularly when deposited onto substrates at low temperatures, are typically amorphous. researchgate.netmdpi.com A subsequent thermal treatment (annealing) is therefore essential to induce crystallization and form the parent austenite (B2) phase, which is necessary for the shape memory effect and superelasticity. mdpi.comcolumbia.edu

Deposition Rate: The rate at which the this compound vapor condenses on the substrate has a direct impact on the resulting film's crystal structure. Studies have shown that a low electron beam deposition rate is beneficial for the formation of the desired crystalline NiTi structure upon annealing. osti.gov

Substrate Temperature: The temperature of the substrate during the deposition process significantly influences the film's crystallinity. While films deposited at low temperatures are amorphous, increasing the substrate temperature can promote in-situ crystallization. mdpi.com For instance, films deposited on substrates heated to temperatures between 350°C and 420°C have been shown to be partially crystallized. researchgate.net The substrate temperature also affects the size of the crystalline particles within the film.

Effect of Substrate Temperature on Crystalline Particle Size in Sputtered NiTi Films

| Substrate Temperature (°C) | Resulting Crystalline Particle Size (nm) |

|---|---|

| 350 | 2.40 |

| 370 | 2.59 |

| 420 | 2.81 |

Data derived from research on DC magnetron sputtered this compound thin films, indicating an increase in crystalline particle size with higher substrate temperatures. researchgate.net

Post-Deposition Annealing: For films deposited in an amorphous state, post-deposition annealing is the most critical step in tailoring the final microstructure and properties. columbia.edu The annealing temperature and duration directly affect phase transformation temperatures, mechanical properties, and the formation of precipitates. columbia.edunih.gov

Crystallization and Phase Transformation: Annealing at temperatures around 400°C to 500°C is often sufficient to crystallize the amorphous film into the austenitic phase. researchgate.netpatsnap.com The transformation temperatures of the alloy can be modified by the annealing conditions. Increasing the annealing temperature or time can cause the formation and growth of precipitates, such as Ti3Ni4 or Ni4Ti3, which initially are coherent with the austenite matrix. confer.czcolumbia.edu This coherency creates strains that can stabilize the austenite phase. As annealing continues, these precipitates may lose coherency, leading to a rise in transformation temperatures. columbia.edu Annealing above the recrystallization temperature (typically 550–600 °C) has been found to increase both the martensitic and reverse transformation temperatures, thereby enhancing the shape memory behavior. nih.gov

Mechanical Properties: The annealing process also refines the mechanical properties of the film. For example, hardness can decrease when annealed at lower temperatures (e.g., 450°C) due to the release of internal stress and a reduction in defect density. nih.gov Conversely, annealing at higher temperatures (e.g., 850°C) can lead to a recovery or even an increase in hardness due to precipitation hardening from the segregation of phases like Ni3Ti and Ti2Ni. nih.gov Ductility is also highly sensitive to annealing temperature.

Effect of Secondary Annealing Temperature on this compound Ductility

| Secondary Annealing Temperature (°C) | Time (min) | Percent Elongation at Fracture (%) |

|---|---|---|

| 550 | 10 | 15.3 |

| 600 | 1 | 39.1 |

| 650 | 10 | 87.9 |

| 675 | 10 | 89.2 |

| 700 | 10 | 92.7 |

| 750 | 10 | 88.6 |

Research data shows a significant increase in the ductility of this compound samples as the secondary annealing temperature is increased from 550°C, peaking around 700°C. google.com

Microstructural Evolution and Crystallography

Precipitate Formation and Their Influence on Microstructure and Transformation Behavior

Nickel-Rich Precipitates (e.g., Ni3Ti, Ni4Ti3)

In Ni-rich Nitinol alloys (typically with Ni content > 50.5 at.%), heat treatments, such as aging, are crucial for tailoring the transformation temperatures and mechanical properties. These treatments lead to the formation of various nickel-rich precipitates by depleting the nickel content of the surrounding matrix. The type, size, distribution, and coherency of these precipitates with the matrix create internal stress fields and compositional gradients that profoundly affect the martensitic transformation.

The most extensively studied and technologically important precipitate is the metastable Ni4Ti3 phase (sometimes referenced as Ti3Ni4). This phase typically forms during aging treatments at temperatures between 300°C and 600°C. The Ni4Ti3 precipitates are coherent with the parent B2 austenite (B1171964) matrix and have a distinct lenticular, or lens-shaped, morphology. Their formation introduces a spatial heterogeneity in both chemical composition and internal stress within the matrix. This, in turn, influences the martensitic transformation, often favoring the formation of an intermediate R-phase and converting a single-stage austenite-to-martensite (A ↔ M) transformation into a two-stage (A ↔ R ↔ M) transformation. The size and density of Ni4Ti3 precipitates can be controlled by adjusting the aging temperature and time, allowing for precise tuning of the alloy's transformation behavior.

At higher aging temperatures, typically around 600°C or above, the stable Ni3Ti phase can also precipitate. The formation of these various Ni-rich phases is a key mechanism for controlling the properties of commercial this compound alloys.

Table 1: Crystallographic Data of Common Nickel-Rich Precipitates in this compound

| Precipitate Phase | Formula | Crystal Structure | Space Group | Remarks |

| Metastable Precipitate | Ni4Ti3 | Rhombohedral | R-3 | Coherent, lenticular precipitates formed at lower aging temperatures. |

| Stable Precipitate | Ni3Ti | Hexagonal | P63/mmc | Forms at higher aging temperatures. |

Oxide and Carbide Inclusions

Unlike precipitates which are intentionally formed through heat treatment, inclusions are typically non-metallic particles introduced unintentionally during the initial melting and processing of the this compound ingot. These inclusions are detrimental to the alloy's performance, particularly its fatigue life and corrosion resistance, as they act as stress concentration sites where cracks can initiate. Consequently, minimizing the size and volume fraction of these inclusions is a primary goal in the manufacturing of medical-grade this compound.

The two most common types of inclusions found in this compound are titanium carbides (TiC) and complex titanium-nickel oxides (often denoted as Ti4Ni2Ox or Ti2NiOx).

Carbide Inclusions (TiC): These are primarily formed when carbon impurities, often from graphite (B72142) crucibles used during vacuum induction melting (VIM), react with titanium. TiC inclusions tend to be small, uniform, and evenly distributed throughout the material. However, some studies have found that these carbides can also contain a noticeable amount of oxygen, leading to the suggested nomenclature "Ti(C, O)".

Oxide Inclusions (Ti4Ni2Ox): These inclusions are typically formed due to oxygen impurities present in the raw materials or the melting environment. The vacuum arc remelting (VAR) process can lead to a higher incidence of larger, blocky, and unevenly distributed oxide particles compared to the VIM process. During subsequent processing steps like tube drawing, these brittle oxide inclusions can fracture and form elongated "stringers" along the drawing direction, which are particularly harmful to the material's fatigue properties.

The presence of these hard, brittle inclusions at the surface of a this compound device can disrupt the passive titanium oxide layer that gives the alloy its biocompatibility, leading to localized corrosion and nickel ion leaching. Therefore, significant effort in this compound manufacturing is dedicated to using high-purity raw materials and advanced melting techniques, such as electron beam melting (EBM) or vacuum induction melting followed by vacuum arc remelting (VIM/VAR), to reduce the inclusion content.

Table 2: Summary of Common Inclusions in this compound

| Inclusion Type | Common Formula | Typical Origin | Morphology | Impact on Properties |

| Carbide | TiC, Ti(C,O) | Carbon impurities from melting crucibles (VIM process). | Small, uniform, isolated particles. | Acts as stress concentrator, potential fatigue crack initiation site. |

| Oxide | Ti4Ni2Ox, Ti2NiOx | Oxygen impurities from raw materials/melting environment (VAR process). | Blocky, unevenly distributed; can form elongated stringers after processing. | Primary sites for fatigue crack initiation and corrosion. |

Advanced Mechanical Behavior and Deformation Mechanisms

Stress-Strain Response under Cyclic Loading and Unloading

The stress-strain behavior of superelastic Nitinol is characterized by a distinct hysteresis loop, a feature that evolves with repeated mechanical cycling. This evolution is a manifestation of changes in the underlying microstructure and transformation characteristics of the material.

The superelastic hysteresis loop in a stress-strain curve for this compound represents the energy dissipated during a loading and unloading cycle. Upon loading, the material initially deforms elastically in its austenite (B1171964) phase. As the stress reaches a critical value, the stress-induced martensitic (SIM) transformation begins, characterized by a plateau of nearly constant stress over a large strain range. Once the transformation is complete, further loading results in the elastic deformation of the martensite (B1171850) phase. During unloading, the reverse transformation from martensite to austenite occurs at a lower stress plateau, completing the hysteresis loop.

The key parameters of the hysteresis loop include the upper plateau stress (forward transformation stress), the lower plateau stress (reverse transformation stress), the recoverable strain, and the area enclosed by the loop, which represents the dissipated energy per unit volume. The width of the hysteresis is influenced by factors such as temperature, strain rate, and material processing. Stress-strain plots of superelastic alloys exhibit pronounced hysteresis because the reverse martensite-to-austenite transformation does not happen at the same stress levels as the forward transformation during loading. This is analogous to the hysteresis seen during thermal cycling and is attributed to the extra driving force needed to overcome the stored elastic strain energy.

Recent studies have focused on detailed analysis of the hysteresis loop to understand the material's response under various conditions. For instance, cyclic tensile tests on this compound tubing have shown that the material's mechanical properties, including stiffness and stress levels, change as a function of the number of cycles and the magnitude of mean and alternating strains.

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Upper Plateau Stress (σL) | Stress at which the forward austenite-to-martensite transformation occurs. | Decreases with initial cycling and then stabilizes. |

| Lower Plateau Stress (σU) | Stress at which the reverse martensite-to-austenite transformation occurs. | Decreases with initial cycling and then stabilizes. |

| Hysteresis Width (σL - σU) | Difference between the upper and lower plateau stresses, related to energy dissipation. | Narrows with initial cycling. |

| Recoverable Strain | The maximum strain that can be fully recovered upon unloading. | Can be up to 8% or more. |

| Residual Strain | Permanent deformation remaining after a loading-unloading cycle. | Accumulates with cycling, particularly in the initial cycles. |

Repeated mechanical cycling has a significant impact on the transformation plateaus of the superelastic stress-strain curve. Research has shown that with an increasing number of cycles, both the upper and lower transformation plateaus experience a decrease in stress levels, a phenomenon often referred to as cyclic softening. This is accompanied by a reduction in the length of the plateaus and an accumulation of residual strain.

The material's response tends to stabilize after a certain number of cycles, typically within the first 100 cycles, after which the changes in the hysteresis loop become less pronounced. This stabilization is associated with the formation of a stable dislocation substructure and the retention of some stress-induced martensite. The evolution of the stress-strain curve is a critical consideration in the design of this compound components, as the initial, un-cycled material properties can be significantly different from the properties after undergoing cyclic loading in service.

| Number of Cycles | Change in Upper Plateau Stress | Change in Lower Plateau Stress | Accumulated Residual Strain |

|---|---|---|---|

| 1 | Initial Value | Initial Value | Minimal |

| 10 | Significant Decrease | Significant Decrease | Rapid Accumulation |

| 100 | Stabilized at a lower value | Stabilized at a lower value | Approaching a stable value |

| >100 | Relatively stable | Relatively stable | Relatively stable |

Fatigue and Fracture Mechanics

The long-term performance of this compound devices is often limited by fatigue failure. Understanding the mechanisms of fatigue crack initiation and propagation is therefore essential for predicting the service life of these components.

Two primary methodologies are employed to assess the fatigue life of this compound: the total life approach and the damage tolerance approach.

The total life approach , often represented by a stress-life (S-N) or strain-life (ε-N) curve, considers the total number of cycles to failure, encompassing both crack initiation and propagation phases. This method is experimentally simpler and is often used for components with complex geometries where crack monitoring is difficult. For this compound, strain-based approaches are generally preferred over stress-based ones due to the presence of the stress plateaus, where a small change in stress can lead to a large change in strain.

The damage tolerance approach , on the other hand, is based on fracture mechanics principles and assumes the pre-existence of a flaw or crack. It characterizes the rate of crack propagation (da/dN) as a function of the stress intensity factor range (ΔK). This methodology is crucial for understanding the behavior of materials with inherent defects, such as non-metallic inclusions, which are common in this compound. The damage tolerance approach provides a more conservative estimate of fatigue life and is particularly important for safety-critical applications.

| Methodology | Focus | Key Parameters | Applicability to this compound |

|---|---|---|---|

| Total Life | Total cycles to failure (initiation + propagation). | Stress amplitude (S), Strain amplitude (ε), Number of cycles to failure (N). | Useful for complex geometries and initial design stages. Strain-life (ε-N) curves are more common. |

| Damage Tolerance | Rate of crack propagation from a pre-existing flaw. | Crack growth rate (da/dN), Stress intensity factor range (ΔK), Fatigue threshold (ΔKth). | Provides a conservative life prediction, crucial for components with known or potential defects like inclusions. |

Fatigue crack initiation in this compound is often associated with microscopic stress concentrations. Non-metallic inclusions, such as titanium carbides and oxides, are frequently identified as primary sites for crack nucleation. The size, shape, and location of these inclusions can significantly influence the fatigue life of a component. Surface defects, such as scratches and pits introduced during processing, can also act as crack initiation sites.

Once a crack has initiated, its propagation is governed by the local stress and strain fields at the crack tip. The fatigue-crack propagation behavior in this compound is complex due to the stress-induced phase transformation. The relationship between the crack growth rate (da/dN) and the stress intensity factor range (ΔK) is often described by the Paris law in the mid-growth regime. However, the behavior of this compound can deviate from this, particularly in the near-threshold and high-growth-rate regimes. Studies have shown that the fatigue-crack growth resistance of this compound can be influenced by factors such as temperature, environment, and the presence of the martensitic phase. For instance, fatigue crack growth rates in this compound at a frequency of 10 Hz have been found to be essentially the same in air, aerated deionized water, and a simulated physiological environment.

The stress-induced martensitic transformation plays a dual role in the fatigue behavior of this compound. On one hand, the transformation can enhance fatigue resistance through a mechanism known as "transformation toughening." The volume expansion and shear associated with the formation of martensite at the crack tip can shield the crack from the applied stress, thereby reducing the effective stress intensity factor and slowing down crack propagation. Research has indicated that the fatigue-crack growth resistance is generally higher in the martensitic phase compared to the austenitic phase.

On the other hand, the cyclic transformation between austenite and martensite can also contribute to fatigue damage accumulation. The repeated phase transformation can lead to the generation of dislocations and other defects, which can accelerate crack initiation and propagation. Furthermore, under certain conditions, the stress-induced transformation at a crack tip can be suppressed by the high hydrostatic stress state, which can negate the beneficial effects of transformation toughening. The fatigue life of this compound is therefore a complex interplay between the toughening effects of the martensitic transformation and the damage accumulation associated with cyclic phase changes.

Fracture Toughness and Crack-Resistance Curve Analysis

The fracture toughness of this compound is a critical parameter for predicting the failure of components, particularly in safety-critical applications. It describes the material's resistance to crack propagation. The fracture toughness of this compound is not a single value but is dependent on the material's phase (austenite or martensite), temperature, and the size of the flaw from which the fracture originates. This dependency on flaw size is characterized by a crack-resistance curve, or R-curve lbl.gov.

Research has shown that the fracture toughness for superelastic austenite in this compound is approximately 30 MPa√m researchgate.net. However, studies have also presented fracture toughness values in the form of a rising R-curve, which indicates that the resistance to crack growth increases as the crack extends researchgate.net. This behavior is significant as it suggests that larger cracks require proportionally more energy to propagate. The initiation toughness values, at the onset of crack extension, have been observed to range from 10 to 27 MPa√m, highlighting the influence of crystallographic texture on the initial stages of fracture researchgate.net.

It is important to note that the testing methodology can significantly impact the measured toughness values. For instance, using specimens with a blunt notch instead of a sharp pre-crack can lead to artificially high "notch toughness" values, as the bluntness lessens the stress field intensity at the crack tip researchgate.net.

Low Cycle and High Cycle Fatigue Phenomena

The fatigue behavior of this compound is a crucial aspect of its mechanical performance, especially in applications involving cyclic loading, such as medical implants. The fatigue life of this compound is typically divided into low cycle fatigue (LCF) and high cycle fatigue (HCF) regimes, each governed by different mechanisms.

Low Cycle Fatigue (LCF): In the LCF regime, which corresponds to a lower number of cycles to failure, the fatigue behavior is largely influenced by the stress-induced martensitic transformation. At high strain amplitudes, the repeated phase transformations can lead to damage accumulation and eventual failure. Fractographic analysis of specimens tested under LCF conditions reveals specific features related to the cyclic deformation and phase transformations.

High Cycle Fatigue (HCF): In the HCF regime, failure occurs at a much higher number of cycles and is often initiated by microscopic imperfections within the material, such as non-metallic inclusions. The fatigue threshold, which is the stress intensity range below which fatigue crack propagation is negligible, is a key parameter in HCF design. For this compound, the fatigue threshold (ΔK_TH) has been reported to be lower than that of other biomedical alloys like Ti-6Al-4V and 316L stainless steel, suggesting a higher sensitivity to small cracks lbl.gov.

The table below summarizes a comparison of fatigue thresholds for this compound and other common biomedical alloys.

| Material | Fatigue Threshold (ΔK_TH) in air |

| This compound | ~2-3 MPa√m |

| Ti-6Al-4V | ~4 MPa√m lbl.gov |

| 316L Stainless Steel | 6 MPa√m lbl.gov |

This data is compiled from various sources and testing conditions may vary.

Small Crack Growth Behavior

The behavior of small cracks in this compound is of particular interest because the failure of many this compound devices originates from small defects that are inherent to the material or introduced during manufacturing. The growth rates of these small cracks can be significantly different from those of long cracks, and they often grow at stress intensity levels below the long-crack fatigue threshold.

Research into the small crack growth behavior of superelastic this compound has led to the development of hybrid total life and damage-tolerant fatigue methodologies. These approaches aim to determine the small crack growth threshold, providing a more accurate prediction of fatigue life for components where small cracks are the primary concern.

Creep and Stress Relaxation Phenomena

Creep, the time-dependent plastic deformation of a material under a constant load, and stress relaxation, the time-dependent decrease in stress under a constant strain, are important considerations for the long-term stability of this compound components.

Studies on the creep behavior of this compound have been conducted across a range of temperatures and stress levels. At ambient temperatures, the dominant mechanism for rate-dependent plastic deformation in both cast and additively manufactured this compound has been attributed to dislocation movement. The creep stress exponent, a measure of the sensitivity of the creep rate to stress, has been measured for various conditions.

For instance, one study investigated the indentation creep of NiTi alloys at a maximum load of 50 mN with a holding time of 600 seconds. The results indicated that this compound is susceptible to creep even at room temperature. The stress exponent for creep was found to be influenced by the material's processing and heat treatment history.

Thermo-Mechanical Coupling and Constitutive Behavior

The unique properties of this compound are intrinsically linked to a strong coupling between its thermal and mechanical responses. The martensitic transformation is a thermoelastic process, meaning it is driven by both temperature and stress. This coupling is fundamental to the shape memory effect and superelasticity.

Constitutive models for this compound aim to mathematically describe this complex thermo-mechanical behavior. These models are essential for designing and simulating the performance of this compound devices. They typically account for the phase transformation kinetics, the evolution of internal variables, and the influence of temperature on the stress-strain response. The stress-strain behavior of this compound is highly nonlinear and exhibits significant hysteresis, which must be captured by the constitutive models. The transformation temperatures, such as the austenite start (As), austenite finish (Af), martensite start (Ms), and martensite finish (Mf), are key parameters in these models.

Anisotropy in Mechanical Response (e.g., Asymmetric Tension-Compression)

This compound often exhibits an anisotropic mechanical response, meaning its properties vary with the direction of loading. A notable example of this is the tension-compression asymmetry. This asymmetry is observed in both the stress required to induce the martensitic transformation and the resulting transformation strain.

Research on single-crystal and polycrystalline this compound has shown that the critical resolved shear stress required to initiate the transformation can be dependent on the loading direction (tension vs. compression) and the crystallographic orientation. This deviation from the typically assumed Schmid's law has been attributed to the interaction between the stress fields of precipitates and the different martensite variants that can form. The recoverable strain also shows an orientation and tension-compression dependence. This asymmetry has significant implications for the design of this compound components that experience both tensile and compressive loads during their service life.

Surface Engineering and Material Environment Interaction

Surface Oxidation and Oxide Layer Characteristics

The spontaneous formation of a passive oxide layer on the surface of Nitinol is a key factor in its corrosion resistance and biocompatibility. refractorymetal.orgnih.gov This layer, predominantly composed of titanium dioxide (TiO2), acts as a barrier against the release of nickel ions, which can be a concern due to potential allergic and toxic reactions. nih.govbohrium.com The composition and thickness of this oxide layer are highly dependent on the processing history, including heat treatments and exposure to oxygen. confluentmedical.comaip.org

The surface oxide layer on this compound is not a simple, single-composition film but rather a complex structure that can include various oxides of titanium and potentially nickel. The most common and stable oxide is titanium dioxide (TiO2), which can exist in different crystallographic forms such as rutile and anatase. nih.gov Other oxides, such as titanium monoxide (TiO) and mixed oxides, can also be present. refractorymetal.org The presence of nickel oxide (NiO) is generally minimized as it is less stable and can compromise the protective nature of the oxide layer. refractorymetal.orgnih.gov

Heat treatment in the presence of air is a common method to intentionally grow a thicker and more stable oxide layer. aip.org The characteristics of this thermally grown oxide layer are a function of both temperature and time. Studies have shown that at temperatures between 500 and 600 °C, a homogeneous and protective layer of TiO covered by a thin layer of TiO2 is formed. scielo.br At higher temperatures, between 600 and 800 °C, a rougher and more porous layer of TiO2 over a layer of NiTiO3 can form. scielo.br

The oxidation process of this compound can be described by the following reaction sequence: NiTi + O2 → Ni3Ti + TiO2 → Ni4Ti + TiO2 → Ni + TiO2. confluentmedical.com The presence and distribution of these nickel-rich phases within the oxide layer can be detrimental to the corrosion resistance if they become exposed to the environment. confluentmedical.com

Table 1: Influence of Heat Treatment on this compound Oxide Layer Thickness

| Temperature (°C) | Time (minutes) | Approximate Oxide Layer Thickness (µm) |

|---|---|---|

| 400 | 10 | < 0.01 |

| 500 | 30 | ~0.1 |

| 530 | 6 | >1.0 |

| 570 | 6 | >1.0 |

| 1173 | 30 | Significantly thicker |

This table presents illustrative data synthesized from various sources to show the trend of oxide layer growth with increasing temperature and time. Actual values can vary based on specific experimental conditions. confluentmedical.comaip.orgscielo.br

Advanced Surface Modification Techniques

To further enhance the surface properties of this compound for specific applications, a variety of advanced surface modification techniques are employed. nih.govbohrium.com These techniques aim to create a more robust, uniform, and biocompatible surface by altering its chemistry, topography, and structure.